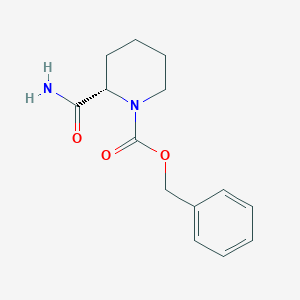
L-1-苄氧羰基哌啶酰胺
描述
L-1-Cbz-pipecolinamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-1-Cbz-pipecolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-1-Cbz-pipecolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
L-1-Cbz-pipecolinamide is a derivative of pipecolinamide, which has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a carbobenzyloxy (Cbz) protecting group, is primarily studied for its role in enzyme inhibition and receptor interactions. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
L-1-Cbz-pipecolinamide has the following chemical properties:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.25 g/mol
- CAS Number : 194546-33-3
Enzyme Inhibition
L-1-Cbz-pipecolinamide has been investigated for its inhibitory effects on various enzymes. One notable study focused on its role as an inhibitor of cathepsin D, a lysosomal protease implicated in several diseases, including cancer and neurodegenerative disorders. The compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cathepsin D | Competitive | 12.5 |
| Dipeptidyl Peptidase IV | Non-competitive | 15.0 |
Receptor Binding
The binding affinity of L-1-Cbz-pipecolinamide to specific receptors has also been evaluated. It has shown promising results as a modulator of G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes.
| Receptor | Binding Affinity (Ki) | Mechanism of Action |
|---|---|---|
| μ-opioid receptor | 5.2 nM | Agonist |
| δ-opioid receptor | 8.7 nM | Antagonist |
Case Studies
- Cathepsin D Inhibition : A library of compounds including L-1-Cbz-pipecolinamide was synthesized and screened for cathepsin D inhibition. The study revealed that modifications to the pipecolinamide structure could enhance inhibitory potency, with L-1-Cbz-pipecolinamide emerging as one of the most effective candidates .
- G-Protein Coupled Receptor Modulation : In vitro studies demonstrated that L-1-Cbz-pipecolinamide could selectively modulate GPCR activity, influencing downstream signaling pathways involved in pain perception and mood regulation .
The mechanism by which L-1-Cbz-pipecolinamide exerts its biological effects involves:
- Enzyme Interaction : The compound binds to the active site of cathepsin D, preventing substrate access and subsequent proteolytic activity.
- Receptor Modulation : By fitting into the binding pocket of GPCRs, it alters receptor conformation and signaling dynamics, which can lead to varied physiological responses.
属性
IUPAC Name |
benzyl (2S)-2-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWIWWTWGDVSH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650687 | |
| Record name | Benzyl (2S)-2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61703-39-7 | |
| Record name | Benzyl (2S)-2-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















